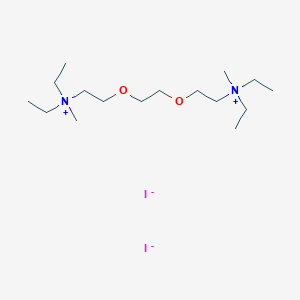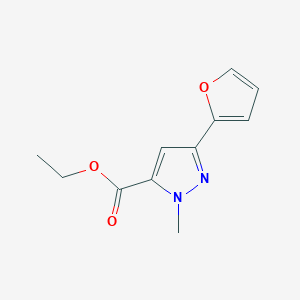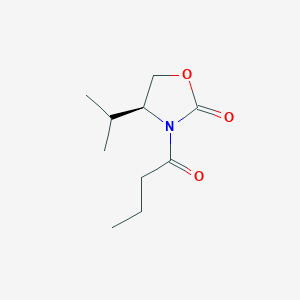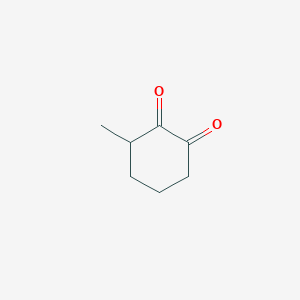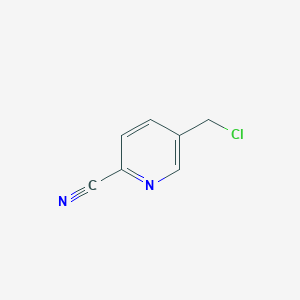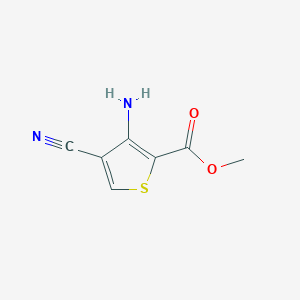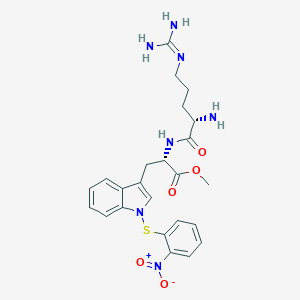
H-Arginyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Arginyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester, also known as RANTES antagonist, is a synthetic peptide that has been extensively studied for its potential as a therapeutic agent. It is a potent inhibitor of the chemokine receptor CCR5, which is involved in the progression of several diseases, including HIV, cancer, and inflammation.
Mecanismo De Acción
H-Arginyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester acts as a competitive antagonist of CCR5. It binds to the receptor and prevents the binding of the natural ligands, such as H-Arginyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester (regulated upon activation, normal T-cell expressed and secreted), which is a chemokine that recruits immune cells to the site of inflammation. By blocking the receptor, H-Arginyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester inhibits the downstream signaling pathways that lead to the progression of diseases.
Efectos Bioquímicos Y Fisiológicos
H-Arginyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester has been shown to have several biochemical and physiological effects. It has been shown to inhibit the entry of HIV into cells, reduce tumor growth and metastasis in cancer, and reduce inflammation in several diseases. It has also been shown to have a low toxicity profile and is well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
H-Arginyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester has several advantages for lab experiments. It is a potent and specific inhibitor of CCR5, which makes it a useful tool for studying the role of this receptor in disease progression. It is also a synthetic peptide, which means that it can be easily synthesized and modified for different applications. However, there are also limitations to using H-Arginyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester in lab experiments. It is a relatively expensive reagent, which can limit its use in large-scale experiments. It also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for the research on H-Arginyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester. One direction is to develop more potent and specific inhibitors of CCR5, which can be used as therapeutic agents for HIV, cancer, and inflammation. Another direction is to study the role of CCR5 in other diseases, such as autoimmune diseases and neurodegenerative diseases. Additionally, the use of H-Arginyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester in combination with other therapies, such as chemotherapy and immunotherapy, should be explored to enhance its effectiveness as a therapeutic agent.
Métodos De Síntesis
H-Arginyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the stepwise addition of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage of the peptide from the resin. The final product is purified using high-performance liquid chromatography (HPLC) to obtain a pure peptide.
Aplicaciones Científicas De Investigación
H-Arginyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester has been extensively studied for its potential as a therapeutic agent in several diseases, including HIV, cancer, and inflammation. It has been shown to be a potent inhibitor of CCR5, which is involved in the progression of these diseases. In HIV, CCR5 is used by the virus to enter and infect cells, and blocking this receptor can prevent viral replication. In cancer, CCR5 is involved in tumor growth and metastasis, and blocking this receptor can inhibit tumor progression. In inflammation, CCR5 is involved in the recruitment of immune cells to the site of inflammation, and blocking this receptor can reduce inflammation.
Propiedades
Número CAS |
110800-95-8 |
|---|---|
Nombre del producto |
H-Arginyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester |
Fórmula molecular |
C24H29N7O5S |
Peso molecular |
527.6 g/mol |
Nombre IUPAC |
methyl (2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoate |
InChI |
InChI=1S/C24H29N7O5S/c1-36-23(33)18(29-22(32)17(25)8-6-12-28-24(26)27)13-15-14-30(19-9-3-2-7-16(15)19)37-21-11-5-4-10-20(21)31(34)35/h2-5,7,9-11,14,17-18H,6,8,12-13,25H2,1H3,(H,29,32)(H4,26,27,28)/t17-,18-/m0/s1 |
Clave InChI |
GQZQAJBNKMLYQV-ROUUACIJSA-N |
SMILES isomérico |
COC(=O)[C@H](CC1=CN(C2=CC=CC=C21)SC3=CC=CC=C3[N+](=O)[O-])NC(=O)[C@H](CCCN=C(N)N)N |
SMILES |
COC(=O)C(CC1=CN(C2=CC=CC=C21)SC3=CC=CC=C3[N+](=O)[O-])NC(=O)C(CCCN=C(N)N)N |
SMILES canónico |
COC(=O)C(CC1=CN(C2=CC=CC=C21)SC3=CC=CC=C3[N+](=O)[O-])NC(=O)C(CCCN=C(N)N)N |
Sinónimos |
H-Arg-Trp(Nps)-OMe H-arginyl-2-(2-nitrophenylsulfenyl)tryptophan methyl este |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Pentanoic acid, 5-[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]-5-oxo-](/img/structure/B25794.png)

![3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol](/img/structure/B25801.png)

